N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N-[2-(1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O/c19-11(14-3-5-17-8-12-7-15-17)9-1-2-10-13-4-6-18(10)16-9/h1-2,4,6-8H,3,5H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBSMZNWMNQDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(=O)NCCN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the scalability and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones to enhance the compound’s biological activity.
Reduction: This can be used to alter the oxidation state of the compound, potentially affecting its reactivity and interactions with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds related to N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide exhibit promising antimicrobial properties. For instance, derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their effectiveness against various bacterial strains. Studies show moderate to high activity against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents in clinical settings .
Anticancer Properties
The compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of human cancer cells like HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the triazole and imidazo moieties can enhance cytotoxicity, making this compound a candidate for further development in cancer therapy .
Structural Insights and Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring followed by coupling with the imidazo-pyridazine scaffold. The molecular formula is with a molecular weight of approximately 257.25 g/mol .
Antimicrobial Efficacy Study
A study published in the International Journal of Pharmaceutical Sciences Review and Research examined a series of triazole derivatives, including this compound. The results indicated that these compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to enhanced efficacy against resistant strains .
Cytotoxicity Assessment
In another notable case study focusing on anticancer activity, researchers synthesized various derivatives of this compound and tested them against multiple cancer cell lines. The findings revealed that specific substitutions on the triazole ring improved cytotoxicity significantly compared to the parent compound. This work underscores the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Imidazole Containing Compounds: These compounds have the imidazole ring and are known for their diverse pharmacological properties.
Uniqueness
N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the combination of both imidazole and triazole rings in its structure. This dual presence enhances its ability to interact with a broader range of biological targets, potentially leading to more potent and selective therapeutic effects .
Biological Activity
N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates both imidazo[1,2-b]pyridazine and triazole moieties. The imidazo[1,2-b]pyridazine core is known for its diverse biological activities, while the triazole group contributes to its solubility and stability.
Anticancer Activity
Research has indicated that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazines, noting that modifications to the side chains can enhance their efficacy against various cancer cell lines. For instance, derivatives of imidazo[1,2-b]pyridazine have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Name | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | HCT116 | 0.16 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have demonstrated moderate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring is believed to enhance the compound's ability to penetrate bacterial cell walls .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. The imidazo[1,2-b]pyridazine structure is particularly adept at binding to ATP sites on kinases.
- Apoptosis Induction : Some derivatives have been reported to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .
Case Study 1: Antitumor Efficacy
A recent study tested a series of imidazo[1,2-b]pyridazine derivatives for their antitumor efficacy against several cancer cell lines. One derivative demonstrated an IC50 value of 0.02 µM against MCF-7 cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of similar compounds against Klebsiella pneumoniae. The study found that specific modifications to the triazole moiety significantly enhanced antimicrobial efficacy .
Q & A
Q. Table 1. Key Structural Modifications and Biological Outcomes
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 6 (Carboxamide) | 3-Fluorophenyl | ↑ VEGFR2 inhibition (IC₅₀ = 12 nM) | |
| 2 (Triazole-Ethyl) | Cyclopropyl | ↓ CYP3A4 metabolism; ↑ plasma stability | |
| Core (Imidazo-Pyridazine) | Methyl at C3 | ↑ Antiproliferative activity (Hep-G2 IC₅₀ = 0.8 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
